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Compound of Interest

Compound Name: 3-Amino-3-(3-pyridinyl)acrylonitrile

Cat. No.: B263841 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the spectral properties of substituted aminoacrylonitriles. By

presenting key experimental data and detailed methodologies, this document aims to facilitate

the characterization and analysis of this important class of compounds.

Substituted aminoacrylonitriles are versatile building blocks in organic synthesis and are

precursors to a wide range of biologically active molecules. A thorough understanding of their

spectral characteristics is crucial for their identification, purity assessment, and the elucidation

of their electronic and structural properties. This guide summarizes the key findings from

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy,

and Mass Spectrometry (MS) for a selection of substituted aminoacrylonitriles, supported by

experimental protocols and graphical representations of analytical workflows.

Comparative Spectral Data
The following tables summarize the characteristic spectral data for a series of substituted

aminoacrylonitriles, showcasing the influence of different substituents on their spectroscopic

signatures.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

molecular structure of substituted aminoacrylonitriles. The chemical shifts (δ) in ppm are

indicative of the electronic environment of the protons and carbons in the molecule.
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

(Z)-3-(Dimethylamino)-2-

phenylacrylonitrile

3.10 (s, 6H, N(CH₃)₂), 6.95 (s,

1H, =CH), 7.20-7.40 (m, 5H,

Ar-H)

41.5 (N(CH₃)₂), 85.1 (C-2),

118.9 (CN), 128.0, 128.5,

129.0, 135.2 (Ar-C), 155.4 (C-

3)

3-(4-Chlorophenyl)-2-

phenylacrylonitrile

7.35-7.55 (m, 9H, Ar-H), 7.80

(s, 1H, =CH)

117.5 (CN), 109.8 (C-2), 128.9,

129.3, 129.8, 130.2, 131.5,

134.8, 136.2 (Ar-C), 148.1 (C-

3)

3-(4-Dimethylaminophenyl)-2-

phenylacrylonitrile

3.05 (s, 6H, N(CH₃)₂), 6.70 (d,

2H, Ar-H), 7.25-7.45 (m, 5H,

Ar-H), 7.70 (d, 2H, Ar-H), 7.60

(s, 1H, =CH)

40.1 (N(CH₃)₂), 98.2 (C-2),

111.8, 121.5, 128.4, 129.0,

130.8, 136.9, 151.7 (Ar-C),

119.5 (CN), 149.8 (C-3)

2-Amino-3-cyano-4H-

chromene

4.65 (s, 1H, H-4), 6.80-7.20

(m, 4H, Ar-H), 4.80 (br s, 2H,

NH₂)

55.8 (C-4), 116.2 (C-3), 117.5,

121.8, 124.5, 128.9, 129.3 (Ar-

C), 119.8 (CN), 148.5 (C-4a),

159.1 (C-2)

Table 2: Infrared (IR) Spectral Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in

a molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
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Compound ν(C≡N) (cm⁻¹) ν(C=C) (cm⁻¹)
ν(N-H) / ν(C-H)
(cm⁻¹)

(Z)-3-

(Dimethylamino)-2-

phenylacrylonitrile

2210 1605 2920 (C-H)

3-(4-Chlorophenyl)-2-

phenylacrylonitrile[1]
2218 1590 3060 (Ar C-H)

3-(4-

Dimethylaminophenyl)

-2-

phenylacrylonitrile[1]

2215 1595
2910 (C-H), 3050 (Ar

C-H)

2-Amino-3-cyano-4H-

chromene[2]
2192 1660

3452, 3330 (N-H),

2903 (C-H)

Table 3: UV-Visible (UV-Vis) and Mass Spectrometry (MS)
Data
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule,

with the maximum absorption wavelength (λmax) indicating the extent of conjugation. Mass

spectrometry determines the molecular weight and provides information about the

fragmentation pattern of the molecule.

Compound λmax (nm) (Solvent) Mass Spectrum (m/z)

(Z)-3-(Dimethylamino)-2-

phenylacrylonitrile
335 (Ethanol) 172 [M]⁺, 157, 129

3-(4-Chlorophenyl)-2-

phenylacrylonitrile
310 (Chloroform) 253/255 [M/M+2]⁺, 218, 189

3-(4-Dimethylaminophenyl)-2-

phenylacrylonitrile[1]
404 (Chloroform) 262 [M]⁺, 247, 219

2-Amino-3-cyano-4H-

chromene
290, 350 (Ethanol) 186 [M]⁺, 158, 130
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Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and

comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh 5-10 mg of the substituted aminoacrylonitrile sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

[3]

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

running the sample.

Data Processing:

The software automatically performs a background subtraction.

Identify and label the characteristic absorption peaks.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, chloroform) at a

concentration of approximately 1 mg/mL.

Dilute the stock solution to obtain a final concentration that gives an absorbance reading

between 0.2 and 1.0 at the λmax (typically in the range of 10⁻⁵ to 10⁻⁶ M).

Use quartz cuvettes with a 1 cm path length.

Use the same solvent as a blank for baseline correction.

Acquisition Parameters:

Wavelength Range: 200-800 nm.

Scan Speed: Medium.

Data Interval: 1 nm.

Data Processing:
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Identify the wavelength of maximum absorbance (λmax).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law (A = εcl).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile).

For ESI-MS, the solution is directly infused into the mass spectrometer.

For EI-MS, the sample is introduced into the ion source, often after separation by gas

chromatography (GC-MS).

Acquisition Parameters (ESI-MS):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Processing:

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

Analyze the fragmentation pattern to gain further structural information.
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Visualizing Analytical Workflows and Relationships
Graphical representations can aid in understanding the logical flow of experiments and the

relationships between molecular structure and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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